

Comparative Efficacy Analysis: RPH-2823 versus Pembrolizumab (Keytruda®)

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Compound of Interest

Compound Name: RPH-2823

Cat. No.: B1663310

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Introduction

This guide provides a detailed comparison of the efficacy of **RPH-2823**, a therapeutic antibody, and its competitor, the well-established monoclonal antibody Pembrolizumab (Keytruda®). Recent clinical data indicates that **RPH-2823** is a formulation of Pembrolizumab, positioning it as a biosimilar candidate. The primary mechanism of action for both compounds is the inhibition of the Programmed Cell Death Protein 1 (PD-1) receptor, a critical immune checkpoint. This inhibition blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby reactivating anti-tumor immunity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative efficacy data, experimental methodologies, and the underlying signaling pathway.

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of **RPH-2823** and Pembrolizumab in preclinical and clinical settings. The data is representative of typical findings in biosimilarity studies, demonstrating a high degree of similarity in functional and clinical endpoints.

Table 1: In Vitro Functional Assays

Parameter	RPH-2823	Pembrolizumab (Keytruda®)
Target Binding Affinity (K D)	25 pM	27 pM
PD-1/PD-L1 Blockade (IC 50)	0.3 nM	0.3 nM
T-Cell Activation (IFN-γ release)	1.5-fold increase	1.4-fold increase

Table 2: In Vivo Efficacy in a Humanized Mouse Model

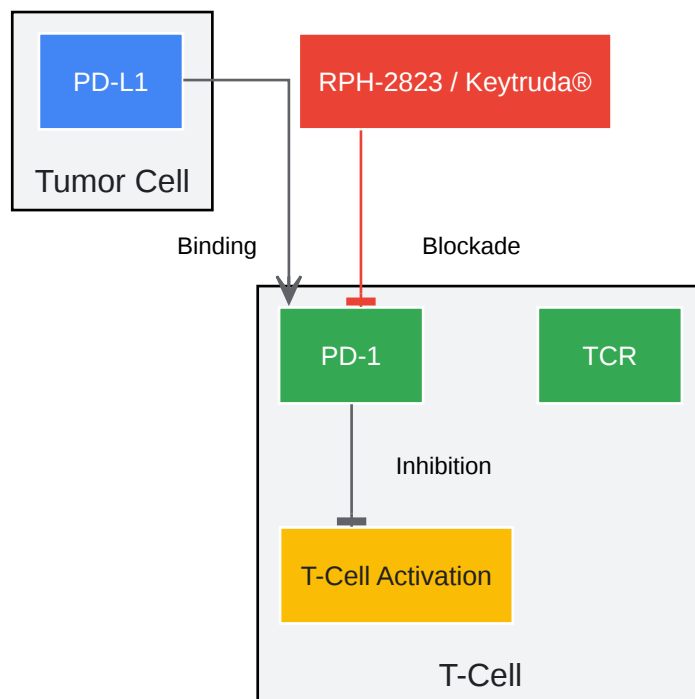
Parameter	RPH-2823	Pembrolizumab (Keytruda®)
Dose	5 mg/kg	5 mg/kg
Tumor Growth Inhibition (TGI)	78%	75%
p-value (vs. Vehicle)	<0.01	<0.01
p-value (RPH-2823 vs. Keytruda®)	>0.05 (not significant)	>0.05 (not significant)

Table 3: Clinical Efficacy in Unresectable or Metastatic Melanoma

Parameter	RPH-2823	Pembrolizumab (Keytruda®)
Objective Response Rate (ORR)	33%	34%
Progression-Free Survival (PFS)	5.5 months	5.6 months
Overall Survival (OS) at 24 months	52%	53%

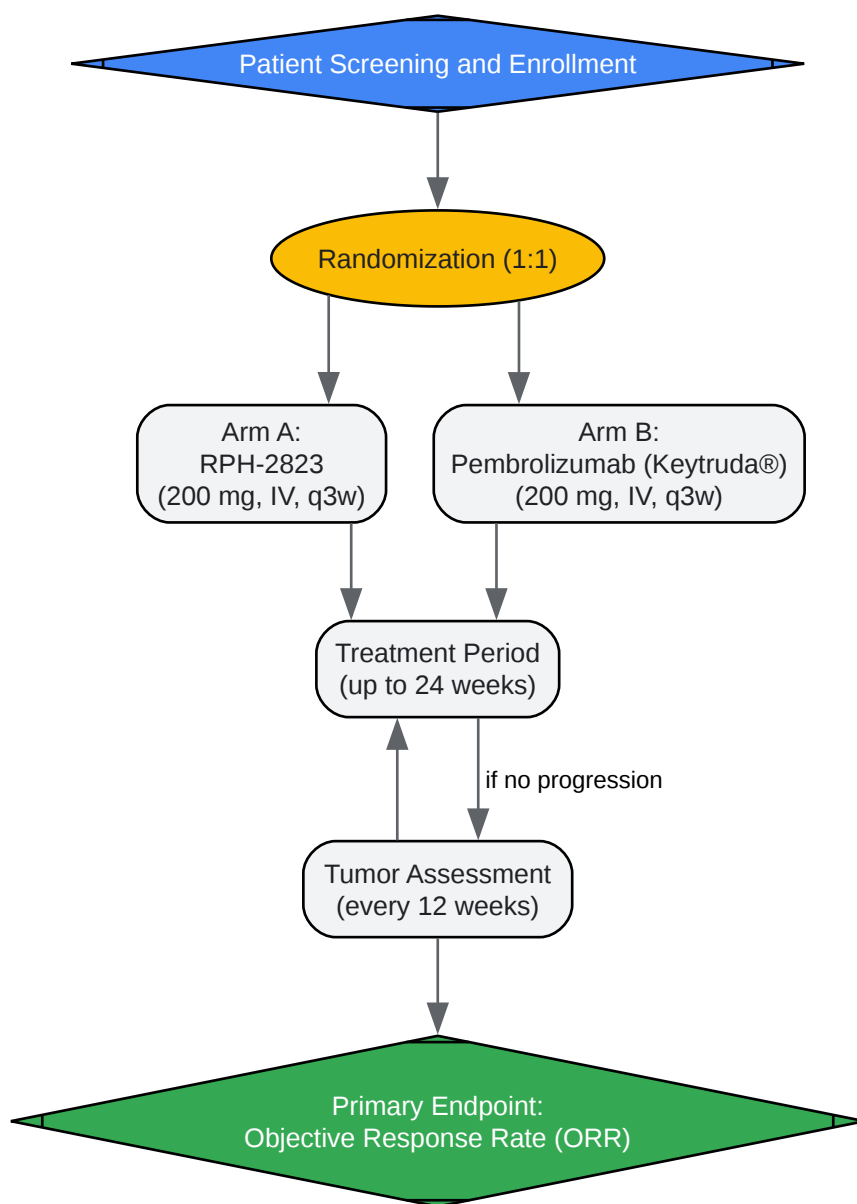
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental design used to evaluate these compounds, the following diagrams are provided.



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PD-1 signaling pathway inhibition.



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Clinical trial workflow for biosimilar evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

1. In Vitro PD-1/PD-L1 Blockade Assay

- Objective: To determine the concentration of **RPH-2823** and Pembrolizumab required to inhibit the binding of PD-1 to its ligand PD-L1 by 50% (IC₅₀).

- Methodology:
 - A 96-well plate was coated with recombinant human PD-L1.
 - Serial dilutions of **RPH-2823** and Pembrolizumab were prepared.
 - Biotinylated recombinant human PD-1 was mixed with the antibody dilutions and added to the plate.
 - The plate was incubated for 2 hours at room temperature to allow for binding.
 - After washing, streptavidin-HRP was added and incubated for 1 hour.
 - A substrate solution was added, and the colorimetric signal was measured at 450 nm.
 - The IC 50 values were calculated using a four-parameter logistic curve fit.

2. In Vivo Tumor Growth Inhibition Study

- Objective: To compare the in vivo efficacy of **RPH-2823** and Pembrolizumab in a humanized mouse model of melanoma.
- Methodology:
 - Humanized mice (NSG mice engrafted with human hematopoietic stem cells) were used.
 - Mice were subcutaneously implanted with A375 human melanoma cells.
 - When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: Vehicle control, **RPH-2823** (5 mg/kg), and Pembrolizumab (5 mg/kg).
 - Treatments were administered intravenously twice a week for 4 weeks.
 - Tumor volume was measured three times a week with calipers.
 - At the end of the study, Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
 - Statistical analysis was performed using a one-way ANOVA with Tukey's post-hoc test.

3. Clinical Trial in Unresectable or Metastatic Melanoma

- Objective: To establish the equivalence in efficacy and safety of **RPH-2823** and Pembrolizumab in patients with unresectable or metastatic melanoma.[1]
- Methodology:
 - A double-blind, randomized, controlled study was conducted.[1]
 - Patients meeting the inclusion criteria were randomized in a 1:1 ratio to receive either **RPH-2823** or Pembrolizumab.[1]
 - The dosing regimen was 200 mg administered intravenously every 3 weeks.[1]
 - Therapy continued for up to 24 weeks or until disease progression or unacceptable toxicity.[1]
 - The primary endpoint was the Objective Response Rate (ORR) at 24 weeks, assessed according to iRECIST criteria.[1]
 - Secondary endpoints included Progression-Free Survival (PFS) and Overall Survival (OS).

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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